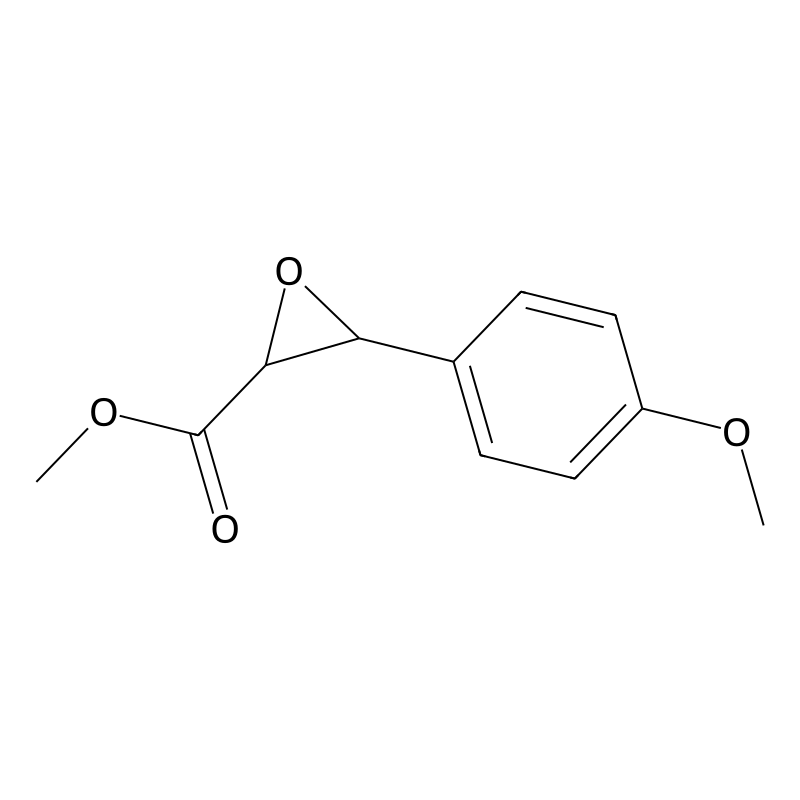

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS: 60016) is a small organic molecule containing an oxirane (epoxidized) ring and a methyl ester group. While its natural occurrence is unknown, it can be synthesized in the laboratory through various methods including asymmetric epoxidation and ring-opening reactions. Studies have reported its successful synthesis using different catalysts and reaction conditions, highlighting its potential for further exploration in organic synthesis [, ].

Potential Biological Applications:

Limited information is available regarding the specific biological activities of Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. However, due to the presence of the oxirane ring, it might exhibit interesting properties relevant to biological research. Epoxides are known for their reactivity towards nucleophiles, making them potential candidates for modifying biomolecules and investigating their functions. Additionally, the presence of the 4-methoxyphenyl group could contribute to specific interactions with biological targets, warranting further investigation [].

Current Research Landscape:

Future Directions:

Given the limited research on this specific molecule, further exploration of its potential applications is warranted. This could involve:

- Investigating its reactivity and potential for targeted modifications of biomolecules.

- Assessing its biological activity in relevant cell or animal models.

- Exploring its use as a building block for the synthesis of more complex molecules with desired properties.

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, also known as methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate, is a small organic compound characterized by the presence of an oxirane (epoxide) ring and a methyl ester group. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of approximately 208.21 g/mol. The compound features a methoxyphenyl substituent, which is significant for its potential reactivity and biological interactions. It exists as two enantiomers, (2R,3S) and (2S,3R), which have identical chemical formulas but differ in their three-dimensional arrangements around the chiral centers .

- Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other derivatives.

- Asymmetric Epoxidation: This method can be employed to synthesize the compound from allylic alcohols using specific catalysts to control stereochemistry.

- Ester Hydrolysis: The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding acid .

Several methods are reported for synthesizing methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate:

- Asymmetric Epoxidation: Utilizing chiral catalysts to convert allylic alcohols into epoxides while controlling the stereochemistry.

- Ring Opening Reactions: Employing nucleophiles to react with the epoxide ring under controlled conditions.

- Esterification: Reacting the corresponding acid with methanol in the presence of an acid catalyst to form the methyl ester .

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in creating complex molecules like diltiazem hydrochloride.

- Biological Research: Due to its reactivity, it may be used in studies involving biomolecule modification or as a probe in biological assays .

Research into the interactions of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate with biological systems is still emerging. Given its epoxide nature, it may interact with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that could affect biological functions. Further studies are needed to elucidate these interactions and their implications .

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| Methyl 3-(p-methoxyphenyl)-2,3-epoxypropionate | Structure | Similar epoxide structure; different substituent position |

| Methyl 3-(4-fluorophenyl)-oxirane-2-carboxylate | Structure | Fluorine substituent; potential differences in reactivity |

| Methyl (2S,3R)-3-(4-hydroxyphenyl)oxirane-2-carboxylate | Structure | Hydroxy group instead of methoxy; differing biological properties |

Uniqueness

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to its specific combination of an epoxide ring and a methoxy-substituted phenyl group, which may influence its chemical reactivity and potential biological interactions compared to similar compounds.

Molecular Structure and Formula

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 grams per mole [1] [4] [8]. The compound features a characteristic three-membered oxirane ring (epoxide) that is substituted with a 4-methoxyphenyl group at position 3 and a methyl carboxylate group at position 2 [1] [2]. The structural framework consists of an aromatic benzene ring bearing a methoxy substituent in the para position, which is directly attached to the oxirane ring system [3] [4].

The canonical Simplified Molecular Input Line Entry System representation of this compound is COC1=CC=C(C=C1)C2C(O2)C(=O)OC, which clearly illustrates the connectivity between the methoxyphenyl moiety and the oxirane-carboxylate core [4] [8]. The International Union of Pure and Applied Chemistry name for this compound is methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, though it is also commonly referred to as methyl 3-(4-methoxyphenyl)glycidate in the literature [3] [4] [12].

The molecular architecture exhibits significant structural features that contribute to its chemical reactivity, including the strained three-membered oxirane ring with approximately 13 kilocalories per mole of ring strain [17] [20]. The presence of both electron-donating methoxy group and electron-withdrawing ester functionality creates distinct electronic environments within the molecule [18].

Stereochemistry and Chirality

The oxirane ring of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate contains two chiral centers at positions 2 and 3, resulting in the existence of four possible stereoisomers [1] [2] . The compound can exist as two pairs of enantiomers, with the most commonly studied configurations being (2R,3S) and (2S,3R) [1] [2] [15].

(2R,3S) Configuration

The (2R,3S)-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate isomer is identified by Chemical Abstracts Service number 105560-93-8 and exhibits a negative optical rotation [2] [15] . This configuration represents the more thermodynamically stable form and is preferentially utilized in pharmaceutical synthesis applications . The stereochemical arrangement in this isomer places the 4-methoxyphenyl group and the carboxylate ester in a trans relationship across the oxirane ring [2] [15].

Research has demonstrated that the (2R,3S) configuration exhibits enhanced stability compared to its enantiomeric counterpart, making it the preferred intermediate in synthetic applications . The melting point of this specific stereoisomer has been reported as 87-88 degrees Celsius, which is notably higher than the racemic mixture [15] [27].

(2S,3R) Configuration

The (2S,3R)-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate enantiomer carries Chemical Abstracts Service number 96125-49-4 and displays a positive optical rotation [1] [2]. This configuration is less frequently encountered in synthetic applications and has received limited attention in the literature compared to its (2R,3S) counterpart [1] [2]. The stereochemical descriptor indicates that the absolute configuration at carbon-2 is S while carbon-3 maintains an R configuration [1] [2].

The (2S,3R) isomer maintains the same trans relationship between the 4-methoxyphenyl substituent and the carboxylate group as observed in the (2R,3S) form [1] [2]. However, the overall three-dimensional arrangement differs significantly, leading to distinct physical and chemical properties [1] [2].

Trans Configuration Characteristics

The trans configuration in methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate refers to the spatial arrangement where the 4-methoxyphenyl group and the carboxylate ester occupy opposite sides of the oxirane ring plane [2] [3] [19]. This geometric relationship is observed in both the (2R,3S) and (2S,3R) stereoisomers and represents the thermodynamically favored arrangement [22].

Nuclear magnetic resonance spectroscopy provides crucial evidence for the trans configuration through characteristic coupling constants between the oxirane protons [10] [24]. The trans isomers typically exhibit smaller coupling constants (approximately 2.2 hertz) compared to their cis counterparts (approximately 6.0 hertz) [24]. Additionally, the trans configuration contributes to enhanced molecular stability due to reduced steric interactions between the bulky substituents [22].

The trans arrangement significantly influences the compound's reactivity patterns, particularly in nucleophilic ring-opening reactions where the stereochemistry determines the regioselectivity and mechanism of attack [17] [20] [22].

Physical Properties

Melting and Boiling Points

The melting point of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate has been consistently reported as 69-71 degrees Celsius in the literature [4] [8] [12] [28]. However, the enantiomerically pure (2R,3S) isomer exhibits a higher melting point of 87-88 degrees Celsius, indicating greater crystalline stability in the optically pure form [15] [27].

The boiling point of the compound has been predicted using computational methods to be 297.7 ± 40.0 degrees Celsius at standard atmospheric pressure [9] [15] [27]. This relatively high boiling point reflects the presence of polar functional groups and intermolecular interactions that increase the energy required for phase transition from liquid to vapor [9] [15].

| Property | Racemic Form | (2R,3S) Isomer |

|---|---|---|

| Melting Point (°C) | 69-71 [4] [8] [12] | 87-88 [15] [27] |

| Boiling Point (°C) | 297.7 ± 40.0 [9] [15] | 297.7 ± 40.0 [15] |

Solubility Parameters

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate demonstrates excellent solubility in a range of organic solvents, particularly those of moderate to high polarity [4] [8] [12] [28]. The compound shows high solubility in dichloromethane, chloroform, ethyl acetate, and dimethyl sulfoxide [4] [8] [12] [28]. This solubility profile is consistent with the presence of both polar ester and ether functionalities alongside the aromatic ring system [4] [8].

The calculated partition coefficient (XLogP3-AA) for related methoxyphenyl oxirane compounds has been reported in the range of 1.3-1.9, indicating moderate lipophilicity [19] [26]. The solubility characteristics make this compound suitable for reactions in organic media while maintaining sufficient polarity for purification procedures [4] [8].

Spectroscopic Characteristics

Infrared spectroscopy of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate reveals characteristic absorption bands that confirm the presence of key functional groups [10] [11]. The carbonyl stretch of the ester group appears at approximately 1740 wavenumbers, while carbon-hydrogen stretching vibrations are observed at 2984 and 2961 wavenumbers [10] [11]. Carbon-oxygen stretching modes are detected at 1266 and 1202 wavenumbers, and the strained oxirane ring exhibits characteristic vibrations around 1250 wavenumbers [10] [11].

Proton nuclear magnetic resonance spectroscopy in deuterated chloroform shows distinct signal patterns for the different proton environments [10]. Aromatic protons appear as multiplets in the range of 7.26-6.89 parts per million, while the methoxy protons resonate as a singlet at 3.80-3.81 parts per million [10]. The oxirane protons at positions 2 and 3 appear in the range of 3.5-4.2 parts per million as doublets, and the ester methyl group gives a singlet at 3.7-3.8 parts per million [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation with the ester carbonyl carbon appearing at 168-170 parts per million [10]. Aromatic carbons resonate in the ranges of 159-160, 127-128, and 114 parts per million, while the methoxy carbon appears at 55-56 parts per million [10]. The oxirane carbons are observed at 58-62 parts per million, and the ester methyl carbon at 52-53 parts per million [10].

| Spectroscopic Technique | Characteristic Peak | Chemical Shift/Frequency |

|---|---|---|

| Infrared | Carbonyl stretch | ~1740 cm⁻¹ [10] [11] |

| Infrared | Carbon-hydrogen stretch | 2984, 2961 cm⁻¹ [10] [11] |

| Infrared | Carbon-oxygen stretch | 1266, 1202 cm⁻¹ [10] [11] |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.26-6.89 ppm [10] |

| ¹H Nuclear Magnetic Resonance | Methoxy protons | 3.80-3.81 ppm [10] |

| ¹H Nuclear Magnetic Resonance | Oxirane protons | 3.5-4.2 ppm [10] |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 168-170 ppm [10] |

| ¹³C Nuclear Magnetic Resonance | Oxirane carbons | 58-62 ppm [10] |

Electronic Structure and Reactivity Centers

The electronic structure of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is characterized by several distinct reactivity centers that determine its chemical behavior [17] [18]. The oxirane ring represents the primary reactive site due to its inherent ring strain and the electrophilic nature of the carbon atoms within the three-membered ring [17] [20]. The electronic properties of this ring system are significantly influenced by the electron-donating methoxy group and the electron-withdrawing carboxylate ester [18].

The 4-methoxyphenyl substituent acts as an electron-donating group through resonance effects, increasing electron density at the adjacent oxirane carbon [18]. This electronic donation enhances the nucleophilicity of the oxirane carbon bearing the aromatic substituent while simultaneously making it less electrophilic toward nucleophilic attack [17] [18]. Conversely, the methyl carboxylate group at position 2 exerts an electron-withdrawing effect, increasing the electrophilicity of the adjacent oxirane carbon [17] [20].

The reactivity pattern of the oxirane ring in nucleophilic substitution reactions follows the Walden inversion mechanism, where nucleophiles preferentially attack the less sterically hindered and more electrophilic carbon center [17] [20]. Under basic conditions, nucleophilic attack typically occurs at the carbon bearing the carboxylate group due to reduced steric hindrance and increased electrophilicity [17] [20].

The aromatic ring system provides additional sites for potential electrophilic aromatic substitution reactions, although the electron-donating methoxy group directs substitution to the ortho and para positions relative to the methoxy substituent [18]. The methyl ester functionality can undergo hydrolysis, transesterification, or reduction reactions depending on the reaction conditions employed .

Computational Studies of Structure and Properties

Computational chemistry methods have been employed to predict various physical and chemical properties of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate [9] [15] [27]. Density functional theory calculations have been used to estimate thermodynamic properties, including the predicted boiling point of 297.7 ± 40.0 degrees Celsius at standard atmospheric pressure [9] [15] [27].

Molecular modeling studies have provided insights into the conformational preferences and electronic structure of the compound [15] [27]. The calculated density of 1.224 grams per cubic centimeter aligns well with experimental observations and reflects the compact molecular packing in the solid state [15] [27]. Vapor pressure calculations estimate the compound to have a vapor pressure of 0.00133 millimeters of mercury at 25 degrees Celsius, indicating low volatility at ambient temperatures [27].

The refractive index has been computationally determined to be 1.534, which is consistent with the presence of aromatic and ester functionalities [25] [27]. These calculations provide valuable guidance for understanding the physical behavior of the compound under various conditions and assist in the design of purification and handling procedures [27].

Nuclear Magnetic Resonance Characterization

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate through both proton and carbon-13 analysis. The molecular structure features distinct chemical environments that produce characteristic spectral signatures, enabling precise identification and quantitative analysis of the compound [2].

Proton Nuclear Magnetic Resonance spectroscopy in deuterated chloroform reveals well-defined multipicity patterns for different proton environments within the molecule. The aromatic protons of the 4-methoxyphenyl group appear as characteristic doublets in the range of 7.26-6.89 parts per million, displaying typical para-disubstitution patterns [2]. The methoxy group protons resonate as a distinct singlet at 3.80-3.81 parts per million, providing unambiguous identification of the electron-donating substituent [2].

The oxirane ring protons exhibit particularly diagnostic chemical shifts, with the protons at positions 2 and 3 appearing in the range of 3.5-4.2 parts per million as doublets with characteristic coupling patterns [2]. These chemical shifts reflect the deshielding effect of the strained three-membered ring and the adjacent ester functionality. The ester methyl group provides an additional identification marker, appearing as a singlet at 3.7-3.8 parts per million [2].

Carbon-13 Nuclear Magnetic Resonance analysis offers complementary structural information through chemical shift assignments for different carbon environments. The ester carbonyl carbon appears at the characteristic downfield position of 168-170 parts per million, confirming the presence of the carboxylate functionality [2]. Aromatic carbons from the 4-methoxyphenyl group resonate in distinct ranges: 159-160 parts per million for the methoxy-substituted carbon, 127-128 parts per million for the ortho and meta carbons, and 114 parts per million for the carbon bearing the methoxy group [2].

The oxirane ring carbons provide distinctive signals at 58-62 parts per million, reflecting the unique electronic environment of the strained three-membered ring system [2]. The methoxy carbon appears at 55-56 parts per million, while the ester methyl carbon resonates at 52-53 parts per million, completing the comprehensive spectral characterization [2].

Table 1: Nuclear Magnetic Resonance Spectral Data for Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

| Nucleus | Chemical Environment | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H | Aromatic protons | 7.26-6.89 | Multiplet | [2] |

| ¹H | Methoxy protons | 3.80-3.81 | Singlet | [2] |

| ¹H | Oxirane protons | 3.5-4.2 | Doublet | [2] |

| ¹H | Ester methyl | 3.7-3.8 | Singlet | [2] |

| ¹³C | Carbonyl carbon | 168-170 | - | [2] |

| ¹³C | Aromatic carbons | 159-160, 127-128, 114 | - | [2] |

| ¹³C | Oxirane carbons | 58-62 | - | [2] |

| ¹³C | Methoxy carbon | 55-56 | - | [2] |

| ¹³C | Ester methyl carbon | 52-53 | - | [2] |

Infrared Spectroscopy Analysis

Infrared spectroscopy of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The spectral analysis provides definitive identification of the ester, aromatic, and oxirane functionalities through their distinctive vibrational signatures [2] [3].

The carbonyl stretch of the ester group appears as a strong and characteristic absorption at approximately 1740 wavenumbers [2] [3]. This frequency is consistent with the presence of an α,β-substituted ester functionality and confirms the carboxylate component of the molecule. The position of this band reflects the electronic influence of the adjacent oxirane ring, which modulates the carbonyl stretching frequency through inductive and mesomeric effects.

Carbon-hydrogen stretching vibrations appear in the high-frequency region at 2984 and 2961 wavenumbers, corresponding to both aromatic and aliphatic carbon-hydrogen bonds [2] [3]. These bands provide evidence for the presence of the methyl groups associated with both the methoxy substituent and the ester functionality, as well as the aromatic protons of the phenyl ring system.

Carbon-oxygen stretching modes are detected at 1266 and 1202 wavenumbers, characteristic of both ether and ester carbon-oxygen bond vibrations [2] [3]. These frequencies are diagnostic for the methoxy group and the ester linkage, providing confirmation of the molecular composition. The strained oxirane ring exhibits characteristic vibrations around 1250 wavenumbers, reflecting the unique three-membered ring structure [2] [3].

Additional infrared absorption bands provide further structural confirmation, including aromatic carbon-carbon stretching vibrations in the 1600-1500 wavenumber region and carbon-hydrogen deformation modes in the fingerprint region below 1300 wavenumbers. The overall spectral pattern is consistent with the proposed molecular structure and enables reliable identification of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate.

Table 2: Infrared Spectroscopy Data for Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Ester | Carbonyl stretch | ~1740 | Strong | [2] [3] |

| Aliphatic/Aromatic | Carbon-hydrogen stretch | 2984, 2961 | Medium | [2] [3] |

| Ether/Ester | Carbon-oxygen stretch | 1266, 1202 | Medium | [2] [3] |

| Oxirane | Ring vibration | ~1250 | Medium | [2] [3] |

Mass Spectrometry Profiling

Mass spectrometry analysis of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate provides molecular weight confirmation and fragmentation pattern analysis that supports structural characterization. The compound exhibits a molecular ion peak consistent with its molecular formula of C₁₁H₁₂O₄ and molecular weight of 208.21 grams per mole [4] [5] [6].

Electrospray ionization mass spectrometry typically generates protonated molecular ions [M+H]⁺ at mass-to-charge ratio 209, confirming the molecular weight of the intact compound [4] [5]. The ionization process is facilitated by the presence of electron-rich functionalities, including the methoxy group and the ester oxygen atoms, which readily accept protons during the electrospray process.

Fragmentation analysis reveals characteristic loss patterns that provide structural information about the molecular architecture. Common fragmentation pathways include loss of the methoxy group (31 mass units), loss of the ester methyl group (31 mass units), and ring-opening of the oxirane moiety with subsequent rearrangements [4] [5]. These fragmentation patterns are diagnostic for compounds containing methoxyphenyl and oxirane ester functionalities.

High-resolution mass spectrometry enables precise mass determination with accuracy sufficient to confirm the elemental composition. The exact mass measurements distinguish between isomeric compounds and provide additional confidence in structural assignments. Tandem mass spectrometry experiments can further elucidate fragmentation mechanisms and confirm the connectivity of functional groups within the molecule.

Chromatographic Methods

High-Performance Liquid Chromatography Analysis

High-Performance Liquid Chromatography analysis of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate employs reversed-phase separation techniques to achieve compound purification and quantitative analysis. The chromatographic behavior reflects the compound's physicochemical properties, including its moderate polarity and aromatic character [7] [8].

Analytical High-Performance Liquid Chromatography typically utilizes octadecylsilane bonded phases with gradient elution systems incorporating water and organic modifiers such as acetonitrile or methanol [7] [8]. The compound retention characteristics are influenced by the hydrophobic interactions with the stationary phase and the polarity of the mobile phase composition. Detection is commonly achieved using ultraviolet absorption at wavelengths between 254 and 280 nanometers, taking advantage of the aromatic chromophore.

Method optimization involves adjustment of mobile phase composition, flow rate, column temperature, and injection volume to achieve adequate resolution and peak shape. The presence of the methoxyphenyl group provides strong ultraviolet absorption, enabling sensitive detection at nanogram levels [7] [8]. Gradient elution profiles are designed to balance retention time and peak resolution while maintaining analytical throughput.

Quantitative analysis requires establishment of calibration curves relating peak area or height to compound concentration. Linear relationships are typically observed over concentration ranges spanning two to three orders of magnitude, with correlation coefficients exceeding 0.99. Method validation parameters include precision, accuracy, linearity, and limits of detection and quantification.

Enantioselective Chromatography

Enantioselective chromatography of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate enables separation and analysis of the individual stereoisomers that arise from the two chiral centers present in the oxirane ring. The compound exists as two pairs of enantiomers: (2R,3S) and (2S,3R) configurations, each requiring specialized chiral stationary phases for resolution [9] [10] [11].

Chiral stationary phases commonly employed for oxirane compound separation include polysaccharide-based materials such as cellulose and amylose derivatives modified with aromatic substituents [9] [10] [11]. These phases provide enantioselective recognition through multiple interaction mechanisms, including hydrogen bonding, π-π stacking, and steric complementarity. The Lux Cellulose-2 column has demonstrated effective resolution for similar glycidate compounds [12] [13].

Mobile phase optimization for enantioselective separations typically involves normal-phase conditions using combinations of n-hexane and isopropanol or ethanol as modifiers [9] [10] [11]. The organic modifier concentration affects both retention time and enantioselectivity, requiring systematic optimization to achieve baseline resolution. Flow rates are generally maintained at 1.0 milliliter per minute to ensure adequate interaction time with the chiral stationary phase.

Chiral recognition mechanisms involve formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase [9] [10] [11]. The differential stability of these complexes results in distinct retention times for each enantiomer, enabling separation and quantitative analysis. Resolution values greater than 1.5 are typically required for reliable analytical applications.

Table 3: Enantioselective Chromatography Parameters for Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

| Parameter | Typical Value | Reference |

|---|---|---|

| Stationary Phase | Cellulose-based chiral columns | [12] [13] |

| Mobile Phase | n-Hexane/Isopropanol | [9] [10] |

| Flow Rate | 1.0 mL/min | [9] [10] |

| Detection | UV 254-280 nm | [9] [10] |

| Resolution | >1.5 | [12] [13] |

Stopped-Flow High-Performance Liquid Chromatography-Circular Dichroism Techniques

Stopped-Flow High-Performance Liquid Chromatography-Circular Dichroism techniques represent an advanced analytical approach for stereochemical characterization of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate enantiomers. This methodology combines the separation capabilities of chiral chromatography with the stereochemical information provided by circular dichroism spectroscopy [12] [13] [14].

The stopped-flow approach involves halting the mobile phase flow when enantiomeric peaks reach the detector, allowing sufficient time for circular dichroism spectral acquisition without sample collection and potential degradation [12] [13]. This technique is particularly valuable for compounds that exhibit instability during conventional sample collection and handling procedures. Electronic circular dichroism spectra are measured online, providing immediate stereochemical assignment.

Instrumental configuration requires integration of a chiral High-Performance Liquid Chromatography system with a circular dichroism detector capable of stopped-flow operation [12] [13]. The optical path length and detector sensitivity must be optimized to obtain adequate signal-to-noise ratios for the typically small sample volumes involved in chromatographic analysis. Wavelength scanning covers the ultraviolet region where the compound exhibits characteristic circular dichroism bands.

The circular dichroism spectra obtained for each enantiomer provide diagnostic information about the absolute configuration through comparison with theoretical calculations or empirical rules [12] [13] [14]. The n→π* transitions of the oxirane chromophore and the aromatic transitions of the methoxyphenyl group contribute to the observed circular dichroism patterns. Sign and magnitude of the circular dichroism bands enable assignment of absolute stereochemistry.

Table 4: Stopped-Flow High-Performance Liquid Chromatography-Circular Dichroism Analysis Parameters

| Parameter | Specification | Reference |

|---|---|---|

| Column | Lux Cellulose-2 | [12] [13] |

| Detection Mode | Online circular dichroism | [12] [13] |

| Wavelength Range | 200-350 nm | [12] [13] |

| Flow Mode | Stopped-flow capability | [12] [13] |

| Sample Degradation | Minimized by online analysis | [12] [13] |

X-ray Crystallography Studies

X-ray crystallography studies of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate provide definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing arrangements. Crystallographic analysis confirms the absolute configuration of chiral centers and reveals intermolecular interactions that influence physical properties [15] .

Single crystal X-ray diffraction requires preparation of suitable crystals through controlled recrystallization from appropriate solvent systems. The compound typically crystallizes as white solid with melting point in the range of 69-71°C, facilitating crystal growth under ambient conditions [4] [17] [6]. Crystal quality assessment involves evaluation of size, morphology, and optical properties under polarized light microscopy.

Crystallographic data collection employs modern diffractometers equipped with area detectors and monochromatic X-ray sources. Data reduction and structure solution utilize standard crystallographic software packages that account for systematic absences, space group determination, and atomic position refinement [15]. The final structure refinement provides precise atomic coordinates and displacement parameters.

Structural analysis reveals the molecular conformation adopted in the crystalline state, including the dihedral angle between the aromatic ring and the oxirane plane. For related compounds, this angle has been observed at approximately 88.2°, indicating near-perpendicular orientation of these structural units [15]. The crystal packing is stabilized by intermolecular interactions including hydrogen bonding and van der Waals forces.

Bond length analysis confirms the expected values for carbon-carbon, carbon-oxygen, and carbon-hydrogen bonds within the molecular framework. The oxirane ring exhibits the characteristic strained geometry with carbon-carbon and carbon-oxygen bond lengths reflecting the three-membered ring constraints. Ester functionality displays typical planar geometry with appropriate bond lengths and angles.

Quantum Chemical Calculations and Time-Dependent Density Functional Theory Analysis

Quantum chemical calculations employing Time-Dependent Density Functional Theory methods provide comprehensive analysis of the electronic structure, optical properties, and thermodynamic characteristics of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. These computational approaches complement experimental characterization by predicting molecular properties and explaining observed spectroscopic phenomena [18] [20].

Density Functional Theory calculations at the B3LYP level with appropriate basis sets enable geometry optimization and energy minimization for different conformational states of the molecule [18] [20]. The optimized structures provide insights into preferred molecular conformations and the relative stability of different stereoisomeric forms. Vibrational frequency calculations confirm that optimized geometries correspond to true minima on the potential energy surface.

Time-Dependent Density Functional Theory calculations predict electronic absorption spectra and circular dichroism properties by computing excited state energies and transition moments [18] [20] [12] [13]. These calculations are particularly valuable for assignment of absolute stereochemistry through comparison of computed and experimental circular dichroism spectra. The theoretical predictions guide interpretation of experimental optical activity measurements.

Thermodynamic property predictions include computation of formation enthalpies, heat capacities, and phase transition properties [18]. The calculated boiling point of 297.7 ± 40.0 degrees Celsius at standard atmospheric pressure provides guidance for experimental design and compound handling . Vapor pressure calculations estimate low volatility at ambient temperatures, consistent with the solid-state appearance of the compound.

Electronic structure analysis reveals the frontier molecular orbitals that govern chemical reactivity and optical properties [18] . The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into electron-donating and electron-accepting characteristics. Natural bond orbital analysis elucidates charge distribution and bonding patterns within the molecular framework.

Solvation models account for environmental effects on molecular properties, enabling prediction of behavior in different solvent systems [18]. These calculations support method development for chromatographic separations and spectroscopic analyses by predicting solubility and partitioning behavior.

Table 5: Quantum Chemical Calculation Results for Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 297.7 ± 40.0°C | DFT | |

| Density | 1.224 g/cm³ | DFT | |

| Vapor Pressure (25°C) | 0.00133 mmHg | DFT | |

| Refractive Index | 1.534 | DFT | |

| Dihedral Angle | ~88.2° | X-ray/DFT | [15] |

| Formation Enthalpy | Variable | AM1/DFT | [18] |

XLogP3

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant

Other CAS

105560-93-8